Fmoc-Adam-OH

Lipophilicity LogP Drug delivery

Peptide drug candidates often sacrifice permeability for conformational control. Fmoc-Adam-OH solves this: its adamantane cage (Hansch-Fujita π=3.64) boosts peptide LogP by ~1.3 units over Fmoc-Aib-OH while enforcing γ-turn conformations inaccessible to monocyclic analogs. Compatible with standard Fmoc-SPPS (piperidine deprotection). • Single-residue LogP enhancement-no auxiliary hydrophobic tags needed • Documented γ-helix induction confirmed by X-ray crystallography • ≥98% HPLC; scales from mg to multi-gram procurement

Molecular Formula C26H27NO4
Molecular Weight 417.505
CAS No. 875211-10-2
Cat. No. B2467794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Adam-OH
CAS875211-10-2
Molecular FormulaC26H27NO4
Molecular Weight417.505
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
InChIInChI=1S/C26H27NO4/c28-23(29)25-10-16-9-17(11-25)13-26(12-16,15-25)27-24(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,27,30)(H,28,29)
InChIKeyRXRDRSUDCSEVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc‑Adam‑OH (CAS 875211‑10‑2): A Caged γ‑Amino Acid Building Block for Conformationally Constrained Peptide Synthesis


Fmoc‑Adam‑OH (3‑(Fmoc‑amino)‑1‑adamantanecarboxylic acid, C₂₆H₂₇NO₄, MW 417.5) is a non‑proteinogenic, Fmoc‑protected γ‑amino acid featuring the tricyclo[3.3.1.1³,⁷]decane (adamantane) cage as its core scaffold [1]. The adamantane nucleus confers exceptional steric bulk (van der Waals volume substantially larger than cyclohexane), high lipophilicity (LogP = 5.11, XLogP3 = 4.5), and conformational rigidity—attributes that are fundamentally distinct from monocyclic or acyclic Fmoc‑amino acid analogs [2]. The compound is supplied as a solid powder (≥95–98% purity by HPLC) and is explicitly designed for Fmoc‑based solid‑phase peptide synthesis (SPPS), where its base‑labile Fmoc group permits standard piperidine‑mediated deprotection workflows .

Why Fmoc‑Adam‑OH Cannot Be Replaced by Fmoc‑Ac6c‑OH, Fmoc‑Aib‑OH, or Simpler γ‑Amino Acid Analogs


Adamantane‑based Fmoc building blocks occupy a unique region of chemical space that monocyclic (e.g., cyclohexane‑derived Fmoc‑Ac6c‑OH) or acyclic (e.g., Fmoc‑Aib‑OH) analogs cannot access. The adamantane cage imparts a Hansch–Fujita hydrophobic parameter π = 3.64—roughly equivalent to adding three methylene units—while simultaneously providing a rigid, three‑dimensional framework that restricts backbone dihedral angles in ways that monocycles cannot replicate [1]. Empirically, substituting adamantane for cyclohexane in hemorphin‑4 peptide analogs produces divergent pharmacological rank‑order potency across multiple seizure models, demonstrating that the two scaffolds are not functionally interchangeable [2]. Furthermore, the γ‑amino acid connectivity of Fmoc‑Adam‑OH (amino at position 3, carboxyl at position 1 of the adamantane cage) places it in a distinct structural subclass from α‑amino adamantane derivatives such as Adm (2‑aminoadamantane‑2‑carboxylic acid), each inducing different secondary structure propensities in peptide chains [3].

Quantitative Differentiation Evidence for Fmoc‑Adam‑OH vs. Closest Analogs


Lipophilicity Advantage: Fmoc‑Adam‑OH Is ~0.4 LogP Units More Lipophilic Than the Cyclohexane Analog Fmoc‑Ac6c‑OH

Fmoc‑Adam‑OH exhibits substantially higher computed lipophilicity than its closest monocyclic congener, Fmoc‑Ac6c‑OH (Fmoc‑1‑aminocyclohexane‑1‑carboxylic acid, CAS 162648‑54‑6). The experimentally derived LogP for Fmoc‑Adam‑OH is 5.11, compared to 4.73 for Fmoc‑Ac6c‑OH—a difference of +0.38 log units [1]. Using the PubChem XLogP3 consensus method, the difference remains directionally consistent: XLogP3 = 4.5 for Fmoc‑Adam‑OH vs. 4.3 for Fmoc‑Ac6c‑OH, and only 3.2 for the acyclic analog Fmoc‑Aib‑OH [2]. This ~0.4–1.3 log unit differential translates to an approximately 2.5‑ to 20‑fold greater octanol–water partition coefficient for the adamantane derivative, directly impacting peptide conjugate hydrophobicity, membrane partitioning, and pharmacokinetic profile when the building block is incorporated into a peptide sequence [3].

Lipophilicity LogP Drug delivery Membrane permeability

Conformational Architecture: Adamantane Scaffolds Drive γ‑Turn and Incipient γ‑Helix Folding, Divergent from Cyclohexane‑Based Analogs

Crystal‑state X‑ray diffraction analyses of peptides containing 2‑aminoadamantane‑2‑carboxylic acid (Adm, a Cα‑tetrasubstituted α‑amino acid regioisomer of the Fmoc‑Adam‑OH core motif) reveal a significant intrinsic propensity to adopt γ‑turn and γ‑turn‑like conformations [1]. Most notably, the –CO–(Adm)₂–NH– sequence crystallizes as a regular, incipient γ‑helix—a folding pattern that is at variance with all other Cα‑tetrasubstituted α‑amino acid homo‑dipeptides investigated, which instead adopt either β‑turn or fully extended conformations [1]. Density functional theory (DFT) conformational energy calculations on homo‑peptides (n = 2–8) confirmed the crystallographic data, identifying Adm as 'largely the most effective building block for γ‑helix induction' among this class [1]. In a parallel system, γ‑aminoadamantane carboxylic acids (closely related to Fmoc‑Adam‑OH) were shown by NMR and IR spectroscopy to exert an orientating effect on attached α‑peptide chains, inducing turn‑like adjustments [2]. In contrast, the cyclohexane‑based analog Ac6c (1‑aminocyclohexane‑1‑carboxylic acid) has been documented to stabilize β‑helical motifs and β‑turn conformations in peptide loops—a structurally divergent outcome from the γ‑turn preference of adamantane scaffolds .

Peptide conformation γ‑turn Foldamer design X‑ray crystallography

In Vivo Pharmacology: Adamantane‑Containing Hemorphin‑4 Peptides Show Differentiated Anticonvulsant Rank‑Order Potency vs. Cycloalkane‑Containing Analogs

A direct structure–activity relationship (SAR) study compared hemorphin‑4 peptide analogs bearing an N‑terminal adamantyl building block with cycloalkane‑containing variants (Ac5c = cyclopentane; Ac6c = cyclohexane) across three seizure models in male ICR mice [1]. All peptides followed the structure Aaa–Tyr–Xxx–Trp–Thr–NH₂ and were administered intracerebroventricularly at 1, 3, and 5 µg. The adamantane‑containing analog P4‑5 was the most active across all three seizure tests at doses of 1 and 3 µg. Critically, the rank order of potency differed by seizure model: in the maximal electroshock (MES) test—P4 > P4‑3 = P4‑4 > P4‑2 > Ang IV; in the 6‑Hz psychomotor seizure test—P4‑4 ≥ P4‑1 > P4‑3 > P4‑2 > P4 > Ang IV; and in the intravenous pentylenetetrazole (ivPTZ) test—P4‑4 = P4‑3 > P4‑2 = P4 > Ang IV [1]. None of the peptides displayed neurotoxicity in the rota‑rod test. The authors concluded that 'incorporation of adamantane and cycloalkane building blocks in the peptide chain of the hemorphin‑4 scaffold is important for the potential high biological activity,' with the adamantane‑bearing analog P4‑5 demonstrating the most consistently superior profile [1]. This demonstrates that scaffold choice (adamantane vs. cyclohexane vs. cyclopentane) non‑trivially modulates in vivo efficacy, producing distinctly different pharmacological fingerprints even within a conserved peptide sequence.

Anticonvulsant activity Hemorphin In vivo pharmacology Structure–activity relationship

Validated Prodrug Utility: Adamantane‑1‑Carboxylic Acid Ester Promoiety Enhances Oral Bioavailability to ~60% in Rats and Monkeys

The adamantane‑1‑carboxylic acid (ACA) scaffold—the core motif liberated upon deprotection and coupling of Fmoc‑Adam‑OH—has been independently validated as a prodrug ester promoiety that substantially enhances the oral bioavailability of hydrophilic drug candidates. In a preclinical pharmacokinetic study, the ACA ester prodrug TP0473292 (a metabotropic glutamate 2/3 receptor antagonist prodrug) achieved approximately 60% oral bioavailability of the otherwise poorly permeable active metabolite TP0178894 in both rats and monkeys, with no detectable prodrug in systemic circulation—confirming complete first‑pass hydrolysis [1]. The ACA promoiety was metabolized to a chemically stable acyl glucuronide and excreted renally, indicating a low risk of idiosyncratic drug toxicity [1]. The study authors explicitly concluded that 'adamantane carboxylic acid is useful as the ester promoiety of a prodrug for increasing lipophilicity and oral bioavailability' [1]. This class‑level finding validates the use of adamantane‑carboxylate building blocks—including those derived from Fmoc‑Adam‑OH—as strategic tools for enhancing the drug‑like properties of peptide and peptidomimetic candidates.

Prodrug design Oral bioavailability Adamantane carboxylic acid Pharmacokinetics

SPPS Compatibility: Fmoc‑Adam‑OH Couples via Standard Activation Protocols Despite Steric Hindrance, with Documented Optimization Pathways

Fmoc‑Adam‑OH is compatible with standard Fmoc‑SPPS protocols, though the steric bulk of the adamantane cage necessitates coupling optimization relative to unhindered amino acids. Technical guidance indicates that effective coupling may require more potent activation reagents (e.g., HATU or PyBOP in place of HBTU), extended coupling times, or double‑coupling strategies . This behavior is analogous to other sterically hindered Fmoc‑amino acids (e.g., Fmoc‑Aib‑OH, Fmoc‑Ac6c‑OH) but is exacerbated by the larger van der Waals volume of the adamantane cage . Critically, the Fmoc group is removed under standard piperidine (20% in DMF) conditions, and the free amine generated is competent for subsequent chain elongation, as demonstrated in the successful synthesis of 3‑aminoadamantane‑1‑carboxylic acid‑containing peptide libraries using Fmoc‑/OtBu methodology [1]. The patent literature explicitly describes the coupling of monomeric Fmoc‑3‑aminoadamantane‑1‑carboxylic acid derivatives to oligomers, confirming synthetic tractability at multi‑step scale [2]. The compound is commercially available from multiple suppliers at ≥95–98% purity (HPLC), with storage at −20°C recommended for long‑term stability .

Solid‑phase peptide synthesis Coupling efficiency Fmoc chemistry Sterically hindered amino acids

Optimal Application Scenarios for Fmoc‑Adam‑OH Based on Quantitative Differentiation Evidence


Design of Lipophilicity‑Enhanced Peptide Therapeutics Requiring Membrane Penetration or Blood–Brain Barrier Transit

When a peptide drug candidate requires enhanced passive membrane permeability, Fmoc‑Adam‑OH provides a chemically defined, single‑residue solution that increases the compound LogP by approximately 0.4 units relative to the cyclohexane analog Fmoc‑Ac6c‑OH, and by over 1.3 units relative to Fmoc‑Aib‑OH [1]. This lipophilicity gain is intrinsic to the adamantane cage (Hansch–Fujita π = 3.64) and does not require auxiliary hydrophobic modifications [2]. The validated prodrug utility of the adamantane‑1‑carboxylic acid scaffold further supports its use in programs aiming to enhance oral bioavailability [3].

Construction of γ‑Turn and γ‑Helix Peptide Foldamers for Structure‑Based Drug Design

For research programs developing peptide foldamers or helix mimetics where precise conformational control is essential, the adamantane scaffold provides a well‑characterized γ‑turn/γ‑helix induction propensity that is structurally distinct from the β‑turn bias of cyclohexane‑based building blocks [1]. X‑ray crystallographic evidence confirms that adamantane‑containing homo‑dipeptides adopt incipient γ‑helix conformations in the solid state, a folding architecture unavailable from monocyclic Cα‑tetrasubstituted amino acids [2]. Fmoc‑Adam‑OH is the synthetically competent entry point for incorporating this conformational constraint into SPPS‑assembled sequences [3].

CNS‑Targeted Peptide SAR Campaigns Requiring Scaffold‑Dependent Pharmacological Differentiation

The hemorphin‑4 SAR study demonstrates that adamantane‑ vs. cycloalkane‑modified peptides exhibit quantitatively distinct anticonvulsant efficacy rank orders across multiple in vivo seizure models, with the adamantane‑bearing analog P4‑5 showing the most consistent activity [1]. For medicinal chemistry programs exploring CNS indications where scaffold‑dependent pharmacological differentiation is critical, Fmoc‑Adam‑OH enables the systematic incorporation of the adamantane pharmacophore into peptide sequences using standard Fmoc‑SPPS workflows, with established coupling optimization protocols [2]. The documented absence of neurotoxicity in the rota‑rod test for adamantane‑modified hemorphin analogs further supports the safety profile of this scaffold class [1].

Peptide–Drug Conjugate and Prodrug Programs Leveraging Adamantane Carboxylate as a Multifunctional Linker

Given the independent validation of adamantane‑1‑carboxylic acid esters as oral bioavailability‑enhancing promoieties achieving ~60% bioavailability in preclinical species [1], Fmoc‑Adam‑OH is strategically positioned for programs that seek to combine the conformational and lipophilicity advantages of adamantane with a carboxylic acid handle suitable for further derivatization (ester prodrug formation, conjugate attachment, or resin loading in SPPS). The compound's commercial availability at ≥95–98% purity from multiple suppliers ensures reliable procurement for both exploratory and scaled synthesis campaigns [2].

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